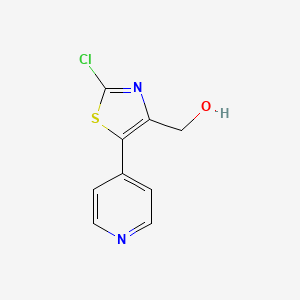

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol

Description

Properties

Molecular Formula |

C9H7ClN2OS |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

(2-chloro-5-pyridin-4-yl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C9H7ClN2OS/c10-9-12-7(5-13)8(14-9)6-1-3-11-4-2-6/h1-4,13H,5H2 |

InChI Key |

HECQPEVZJUWELX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=C(S2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol typically involves the reaction of 2-chlorothiazole with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a heterocyclic organic compound with a thiazole ring substituted by a pyridine group and a hydroxymethyl group. The thiazole moiety is essential for its biological activity, making it of interest in medicinal chemistry. The arrangement of substituents on the thiazole and pyridine rings determines its efficacy against specific biological targets.

Pharmaceutical Development

This compound has potential as an antimicrobial. Compounds containing thiazole and pyridine moieties have exhibited significant biological activities.

Interactions with Biological Targets

Studies on the interactions of This compound with biological targets are essential for understanding its mechanism of action.

Structural Similarities

Several compounds share structural similarities with This compound :

| Compound Name | Key Features |

|---|---|

| 2-Chlorothiazole | Basic thiazole structure, lacks additional substituents |

| 5-(Pyridin-4-yl)thiazol | Contains pyridine but lacks chloro and hydroxymethyl groups |

| 4-Methylthiazole | Similar ring structure but different substituents |

The uniqueness of This compound lies in its combination of a thiazole ring substituted with a pyridine group and a hydroxymethyl group, making it an attractive candidate for further research and development in medicinal chemistry.

Thiazole Derivatives

Mechanism of Action

The mechanism of action of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to two analogs:

(2-Chloro-5-Methylthiazol-4-yl)methanol (CAS 1379296-51-1, C₅H₆ClNOS, 163.63 g/mol) .

1-(2-(Methylamino)-4-phenylthiazol-5-yl)ethanone (C₁₄H₁₅N₃OS, 273.35 g/mol) .

Table 1: Key Properties of Analogs vs. Target Compound

Key Observations :

Reactivity Differences :

- Pyridine’s aromaticity and basicity may reduce electrophilic attack susceptibility compared to methyl or phenyl groups.

- The hydroxymethyl group in the target compound and methyl analog enables esterification or oxidation, whereas the phenyl analog’s acetyl group is prone to nucleophilic addition.

Spectroscopic and Computational Analysis

- NMR/HR-MS Data: The phenyl analog () shows distinct ¹³C NMR peaks at δ 124.81 (aromatic carbons) and 190.96 (carbonyl), absent in the target compound . For example, the pyridine ring in the target compound likely exhibits a more polarized ESP than the methyl group, affecting binding interactions .

Biological Activity

Introduction

The compound (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a heterocyclic organic molecule notable for its thiazole and pyridine moieties, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is . The compound features a thiazole ring substituted with a pyridine group and a hydroxymethyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

In vitro Studies

- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Antifungal Activity : It also showed antifungal properties, particularly against:

Comparative Antimicrobial Efficacy

| Microorganism | MIC (ppm) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| Staphylococcus aureus | Varies | Moderate |

| A. niger | 50 | Moderate |

| C. albicans | 16.69-78.23 µM | Good |

Anticancer Activity

The anticancer potential of This compound has been explored in various studies, indicating its effectiveness against several cancer cell lines.

Case Studies

- Prostate Cancer and Melanoma : Compounds with similar thiazole structures have been shown to exhibit cytotoxic effects on prostate cancer and melanoma cells, with some derivatives achieving IC50 values as low as 0.6 µM .

- Cell Line Studies : Specific studies have reported significant antiproliferative activity in human cancer cell lines, suggesting that the structural features of thiazole derivatives are critical for their cytotoxic effects.

The mechanisms underlying the biological activities of thiazole derivatives like This compound involve interactions with cellular targets that disrupt vital processes such as DNA replication and protein synthesis, leading to cell death in microbial pathogens and cancer cells .

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between thiazole and pyridine rings, critical for understanding steric effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.05) .

How can computational chemistry tools like Multiwfn be applied to analyze the electronic properties and reactive sites of this compound?

Q. Advanced Research Focus

- Electrostatic Potential (ESP) Maps : Multiwfn calculates ESP surfaces to identify nucleophilic (pyridine N) and electrophilic (thiazole Cl) sites .

- Orbital Composition Analysis : Localizes electron density in π* orbitals of the thiazole ring, predicting reactivity in cross-coupling reactions .

- Topological Analysis : Atom-in-molecule (AIM) metrics quantify bond critical points (e.g., Cl-C thiazole bond strength) .

- DFT Validation : B3LYP/6-311+G(d,p) optimizes geometry and computes HOMO-LUMO gaps (~4.2 eV), correlating with experimental UV-Vis spectra .

What strategies can resolve contradictions in solubility and stability data of this compound across different experimental setups?

Q. Advanced Research Focus

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus alcohols (methanol, ethanol). Higher solubility in DMSO (40 mg/mL) due to H-bonding with the hydroxyl group .

- pH Stability : Assess degradation in acidic (pH < 3) vs. neutral conditions. The pyridine ring protonates below pH 4, reducing aqueous stability .

- Thermal Analysis : TGA/DSC identifies decomposition onset (~180°C), guiding storage conditions (dry, inert atmosphere) .

- Analytical Cross-Validation : Compare HPLC (C18 column, acetonitrile/water) and LC-MS data to confirm batch consistency .

How does the substitution pattern on the thiazole ring influence the compound's bioactivity, based on structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Thiazole Modifications :

- 2-Chloro Group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes .

- Pyridin-4-yl at C5 : Stabilizes π-stacking in protein binding pockets (e.g., kinase ATP sites), as seen in analogs with anti-cancer activity .

- Hydroxymethyl at C4 : Increases hydrophilicity, improving pharmacokinetics but reducing membrane permeability (logP ~1.8) .

- Biological Assays :

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Q. Advanced Research Focus

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or kinetic resolution with enantioselective catalysts (e.g., Ru-BINAP complexes) .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during hydroxymethyl group installation .

- Circular Dichroism (CD) : Monitor optical activity (λ = 220–260 nm) to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.